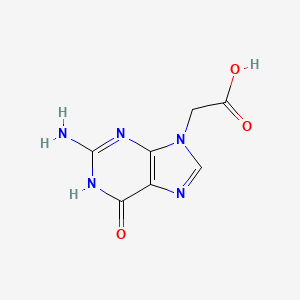

(2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)acetic acid

Overview

Description

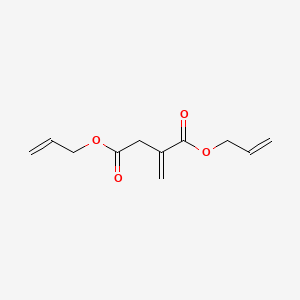

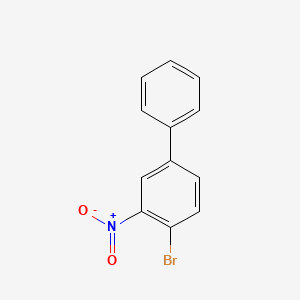

“(2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)acetic acid” is a pharmaceutical impurity standard . It is also known as Aciclovir Related Compound A (USP), Aciclovir impurity A (PhEur) . It has an empirical formula of C10H13N5O4 .

Synthesis Analysis

This compound can be path indicative in the synthesis of acyclovir . The monocarboxylate intermediate is formed with high selectivity and in high yields, and provides for mono-esterification by an L-valine derivative .Molecular Structure Analysis

The molecular weight of this compound is 267.24 . Its SMILES string isCC(=O)OCCOCn1cnc2C(=O)NC(N)=Nc12 . The InChI code is 1S/C10H13N5O4/c1-6(16)19-3-2-18-5-15-4-12-7-8(15)13-10(11)14-9(7)17/h4H,2-3,5H2,1H3,(H3,11,13,14,17) . Physical And Chemical Properties Analysis

This compound is an analytical standard with an assay of ≥90.0% (HPLC) . It has a limited shelf life, with the expiry date provided on the label . It is suitable for HPLC and gas chromatography (GC) techniques .Scientific Research Applications

- Lysyl-tRNA synthetase (LysRS) plays a crucial role in the immune response by regulating gene expression . Upon immunological challenge, LysRS is phosphorylated and translocated into the nucleus. It forms a complex with MITF (Microphthalmia-associated transcription factor) and its repressor Hint-1, enabling MITF to transcribe target genes. LysRS is a key mediator in gene regulation during immune activation.

- LysRS is part of the multi-tRNA synthetase complex (MSC) and is involved in cell migration . Its non-canonical functions extend beyond translation and impact cellular processes related to cancer metastasis.

- The p-LysRS-Ap4A pathway, regulated by LysRS, is implicated in allergic diseases. Further research is needed to fully understand its role in allergic responses .

- Similar to other aminoacyl-tRNA synthetases, LysRS may have non-canonical roles. For instance, GluProRS is involved in gene-specific silencing of translation .

- Tyrosyl-tRNA synthetase, another member of the aaRS family, has been observed to be secreted during apoptosis and acquire cytokine activities .

- LysRS predominantly resides in the MSC, which contains three nonenzymatic proteins (p43, p18, and p38) and nine different aaRSs . Understanding these interactions is essential for unraveling LysRS’s multifaceted roles.

Immune Response Regulation

Cell Migration and Metastasis

Allergic Diseases

Gene-Specific Silencing

Cytokine Activities

MSC Complex Interactions

Mechanism of Action

Target of Action

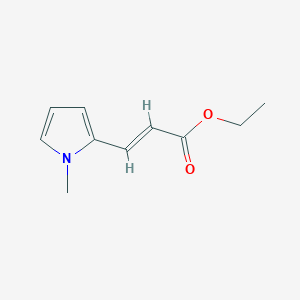

LysRs-IN-1, also known as “2-(2-Amino-6-oxo-1H-purin-9(6H)-yl)acetic acid” or “(2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)acetic acid”, is primarily targeted towards the Lysyl-tRNA synthetase (LysRS) enzyme .

Mode of Action

The interaction of LysRs-IN-1 with LysRS leads to the inhibition of the enzyme . This interaction disrupts the normal function of LysRS, which is to ligate amino acids to specific tRNAs, a crucial step in protein synthesis . The inhibition of LysRS by LysRs-IN-1 can therefore impact protein synthesis and the associated cellular pathways .

Biochemical Pathways

The inhibition of LysRS by LysRs-IN-1 affects the protein translation process, which is a fundamental biochemical pathway in cells . This can have downstream effects on various cellular pathways that rely on protein synthesis, including immune response and cell migration . The exact downstream effects can vary depending on the specific cellular context and the proteins whose synthesis is affected.

Result of Action

The primary result of LysRs-IN-1’s action is the inhibition of LysRS, leading to disruptions in protein synthesis . This can have various molecular and cellular effects, depending on the specific proteins affected. For example, if proteins involved in immune response or cell migration are affected, this could lead to changes in these cellular processes .

Action Environment

The action of LysRs-IN-1 can be influenced by various environmental factors. For instance, during HIV-1 infection, LysRS is phosphorylated at S207, released from the MSC, and packaged into progeny virions This suggests that the viral infection environment can influence the action of LysRS and potentially the efficacy of LysRs-IN-1

properties

IUPAC Name |

2-(2-amino-6-oxo-1H-purin-9-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5O3/c8-7-10-5-4(6(15)11-7)9-2-12(5)1-3(13)14/h2H,1H2,(H,13,14)(H3,8,10,11,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJFWBSLAJQMJJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1CC(=O)O)N=C(NC2=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10590922 | |

| Record name | (2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)acetic acid | |

CAS RN |

281676-77-5 | |

| Record name | (2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-amino-6-oxo-6,9-dihydro-1H-purin-9-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-Pyrimidinediamine, 5-[(3,4,5-trimethoxyphenyl)methyl]-, 3-oxide](/img/structure/B3050648.png)

![5-[(2,4-Diaminopyrimidin-5-yl)methyl]-2,3-dimethoxyphenol](/img/structure/B3050649.png)

![[2,2'-Bipyridine]-5-sulfonic acid](/img/structure/B3050651.png)